Cas no 878081-06-2 (N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester)
![N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester structure](https://www.kuujia.com/scimg/cas/878081-06-2x500.png)
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester Chemical and Physical Properties
Names and Identifiers
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- EN300-26596035
- [(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
- [2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- 878081-06-2
- Z17348314
- AKOS001225182
- N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester
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- Inchi: 1S/C19H18BrFN2O5S/c1-13-2-4-14(5-3-13)8-9-29(26,27)22-11-19(25)28-12-18(24)23-17-7-6-15(20)10-16(17)21/h2-10,22H,11-12H2,1H3,(H,23,24)
- InChI Key: TWPRVHWYPYZABK-UHFFFAOYSA-N
- SMILES: C(OCC(NC1=CC=C(Br)C=C1F)=O)(=O)CNS(C=CC1=CC=C(C)C=C1)(=O)=O
Computed Properties
- Exact Mass: 484.01038g/mol
- Monoisotopic Mass: 484.01038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.561±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 8.15±0.40(Predicted)
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26596035-0.05g |
[(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate |
878081-06-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester: A Comprehensive Overview
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester is a highly specialized organic compound with the CAS registry number 878081-06-2. This compound belongs to the class of sulfonamides and has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The molecule is characterized by its complex architecture, which includes a sulfonyl group attached to a glycine moiety and an ester linkage to a substituted phenyl group.
The sulfonyl group in this compound plays a pivotal role in its biological activity, as it is known to enhance the stability and bioavailability of related compounds. Recent studies have highlighted the importance of sulfonyl-containing compounds in modulating enzyme activity, particularly in kinase inhibitors, which are widely used in cancer therapy. The glycine moiety further contributes to the compound's flexibility and ability to interact with biological targets, making it a promising candidate for drug development.
The ester linkage connecting the glycine and the substituted phenyl group introduces additional complexity to the molecule. This structural feature not only enhances the compound's solubility but also influences its pharmacokinetic properties. The substituted phenyl group, specifically the 4-bromo-2-fluorophenyl moiety, adds electronic diversity to the molecule, potentially affecting its binding affinity to various receptors or enzymes.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of this compound with high accuracy. Molecular docking studies have revealed that N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester exhibits strong binding affinity towards several therapeutic targets, including protein kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.
In addition to its pharmacological significance, this compound has also been explored for its role in chemical synthesis. The presence of multiple functional groups makes it an ideal building block for constructing more complex molecules with enhanced biological activity. Researchers have successfully utilized this compound as an intermediate in the synthesis of novel sulfonamide derivatives, demonstrating its versatility in organic synthesis.
From an analytical standpoint, N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided critical insights into its molecular structure and purity, ensuring its reliability for use in both academic and industrial research settings.
Moreover, recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce costs. Green chemistry approaches, including catalytic hydrogenation and microwave-assisted synthesis, have been employed to streamline the production process. These innovations not only enhance the scalability of the synthesis but also align with current trends towards sustainable chemical practices.
In conclusion, N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl ester (CAS No: 878081-06-2) stands out as a multifaceted compound with significant potential in drug discovery and chemical synthesis. Its unique structural features, combined with cutting-edge research findings, position it as a valuable asset in advancing medicinal chemistry and related fields.
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